molecular formula C10H16O2 B3192518 (E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne CAS No. 63184-82-7

(E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne

Cat. No.: B3192518
CAS No.: 63184-82-7
M. Wt: 168.23 g/mol
InChI Key: JTRZVLCJKKJLNN-VQHVLOKHSA-N
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Description

(E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne is an organic compound characterized by its unique structure, which includes an ethoxyethoxy group attached to a pentenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne typically involves the reaction of appropriate alkyne precursors with ethoxyethanol under specific conditions. The reaction is often catalyzed by transition metals such as palladium or copper to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as distillation and chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the ethoxyethoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often employed.

    Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds are used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

(E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne involves its interaction with molecular targets such as enzymes or receptors. The ethoxyethoxy group can enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution within biological systems. The specific pathways and molecular targets depend on the context of its application, whether in chemical reactions or biological systems.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(1-Ethoxyethoxy)tridec-4-en-7-yne
  • (Z)-1-(1-Ethoxyethoxy)tridec-4-en-7-yne

Uniqueness

(E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne is unique due to its specific structural features, such as the position of the ethoxyethoxy group and the configuration of the double bond

Properties

IUPAC Name

(E)-5-(1-ethoxyethoxy)-3-methylpent-3-en-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-5-9(3)7-8-12-10(4)11-6-2/h1,7,10H,6,8H2,2-4H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRZVLCJKKJLNN-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OCC=C(C)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(C)OC/C=C(\C)/C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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